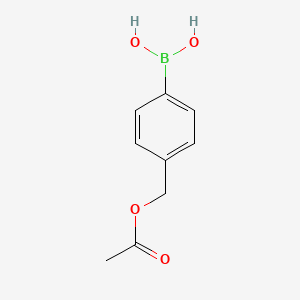
N-n-Propylmaleamic acid
説明
N-n-Propylmaleamic acid is a chemical compound with the linear formula C7H11NO3 . It has a molecular weight of 157.171 .
Molecular Structure Analysis
The molecular structure of N-n-Propylmaleamic acid is represented by the linear formula C7H11NO3 . This indicates that the molecule consists of 7 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Chemical Reactions Analysis
One study discusses the intramolecular catalysis of amide hydrolysis by the carboxy-group of a series of substituted N-methylmaleamic acids . This suggests that N-n-Propylmaleamic acid may also undergo similar reactions.科学的研究の応用
1. Biochemical Research and Medical Applications
N-n-Propylmaleamic acid, while not directly mentioned in the literature, is closely related to other compounds in the maleamic acid family, which have been extensively studied for their biochemical and medical applications. For instance, N-glycinylmaleamic acid has been investigated for its cosurfactant activity in sodium dodecyl sulfate micelles. This research, detailed by Gaspar et al. (2004), contributes to the understanding of micellar assemblies, important in the pharmaceutical and biochemical fields (Gaspar, Baskar, Reddy, Ranganathan, & Peric, 2004).
2. Polymer and Material Science
In the realm of polymer and material science, the study of maleamic acid derivatives, such as N-tert-butylmaleimic acid, has led to the development of new pH-responsive hydrogels. Ilgin, Ozay, and Ozay (2019) synthesized and evaluated these hydrogels for potential use in drug delivery systems, which is a significant contribution to the field of biomedical engineering and drug delivery technologies (Ilgin, Ozay, & Ozay, 2019).
3. Chemical Synthesis and Analysis
In chemical synthesis and analysis, the study of N-Substituted phenylmaleimides, which are closely related to N-n-Propylmaleamic acid, has been significant. Liu Xiang-xuan (2004) conducted research on the synthesis of these compounds, providing valuable insights into their structural and chemical properties. This research aids in the understanding of maleamic acid derivatives and their potential applications in various chemical processes (Liu Xiang-xuan, 2004).
Safety And Hazards
特性
IUPAC Name |
(Z)-4-oxo-4-(propylamino)but-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-2-5-8-6(9)3-4-7(10)11/h3-4H,2,5H2,1H3,(H,8,9)(H,10,11)/b4-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUIBZJVAXYHPY-ARJAWSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)/C=C\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301267775 | |
| Record name | (2Z)-4-Oxo-4-(propylamino)-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301267775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-n-Propylmaleamic acid | |
CAS RN |
36342-07-1 | |
| Record name | (2Z)-4-Oxo-4-(propylamino)-2-butenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36342-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC92550 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92550 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2Z)-4-Oxo-4-(propylamino)-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301267775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-oxo-4-(propylamino)isocrotonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.155 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper highlights the exceptional catalytic activity of dimethyl-N-n-propylmaleamic acid in its own hydrolysis. What makes this compound so reactive?
A1: The remarkable reactivity of dimethyl-N-n-propylmaleamic acid stems from the combined effects of its structural features. [] Firstly, the presence of two alkyl groups (dimethyl) on the carbon-carbon double bond significantly enhances the rate of hydrolysis compared to mono-alkylated or unsubstituted analogs. [] Secondly, the specific spatial arrangement of these alkyl groups, not being constrained within a ring structure, further amplifies the catalytic efficiency. [] This unique combination results in an extremely high "effective concentration" of the carboxy-group, facilitating rapid intramolecular catalysis of amide hydrolysis. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



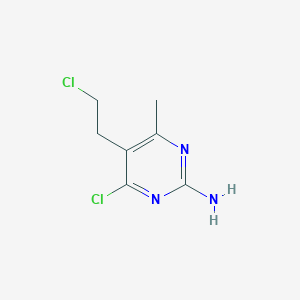

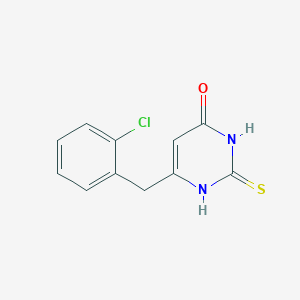

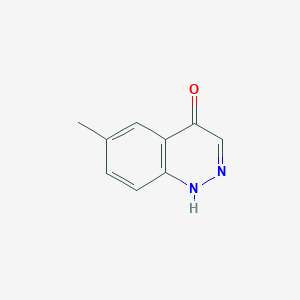

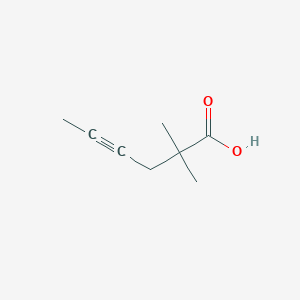
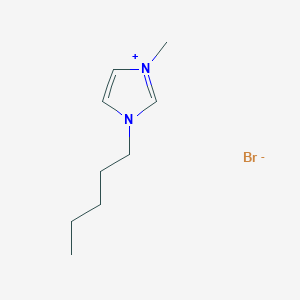
![Ethyl 3-oxo-3-[3-(trifluoromethoxy)phenyl]propanoate](/img/structure/B1365408.png)

![Methyl 2-{[(4-Methylpyrimidin-2-Yl)carbamoyl]sulfamoyl}benzoate](/img/structure/B1365411.png)

